molecular formula C18H26BNO4 B1397837 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 1092563-23-9

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No. B1397837
Key on ui cas rn: 1092563-23-9
M. Wt: 331.2 g/mol
InChI Key: WPWLZNJSVHKWON-UHFFFAOYSA-N
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Patent
US08410273B2

Procedure details

Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid (786 mg, 3.0 mmol) and morpholine (1.3 mL, 15.0 mmol), the desired title compound (346 mg, yield 35%) was obtained by the same method as the amidation step in Example 4 (4b).
Quantity
786 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=O)=[CH:11][CH:10]=2)[O:3]1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>>[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[CH:11][C:12]([CH2:15][C:16]([N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)=[O:18])=[CH:13][CH:14]=2)[O:3]1

Inputs

Step One
Name
Quantity
786 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)O)C
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 346 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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